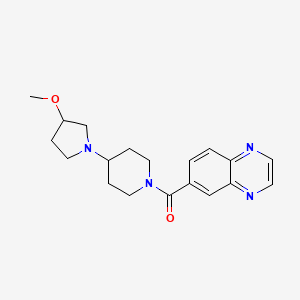
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone is a useful research compound. Its molecular formula is C19H24N4O2 and its molecular weight is 340.427. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Antitubercular Activities
- Compounds similar to (4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone have shown promising antimicrobial properties. A study by Suresh et al. (2016) demonstrated that various 2-hydroxypyrrolidine/piperidine derivatives exhibited significant antibacterial activity against multiple strains, including Escherichia coli and Klebsiella pneumoniae (Suresh, Padusha, & Raja, 2016).
- Mefloquine derivatives, which are structurally similar, have shown anti-tubercular activities. This is evident from the study by Wardell et al. (2011), highlighting the potential of these compounds in tuberculosis treatment (Wardell, Souza, Wardell, & Lourenço, 2011).
Anticancer Properties
- Derivatives of this compound have been explored for their anticancer activities. Perreault et al. (2017) synthesized a derivative, RM-581, which showed potent cytotoxic activity in breast cancer MCF-7 cell culture and blocked tumor growth in a mouse xenograft model of breast cancer (Perreault, Maltais, Roy, Dutour, & Poirier, 2017).
Neuropharmacological Applications
- Some derivatives are being studied for their neuropharmacological effects. Marenco et al. (2002) investigated L-(quinoxalin-6-ylcarbonyl)piperidine (CX516) as a treatment for schizophrenia. However, the study concluded that CX516 at the tested doses did not yield dramatic effects as a sole agent (Marenco, Egan, Goldberg, Knable, Mcclure, Winterer, & Weinberger, 2002).
Antimicrobial Agents Development
- The development of new antimicrobial agents based on these compounds has been a significant area of research. Patel et al. (2012) synthesized thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which showed antimicrobial activity against various bacteria and fungi (Patel, Patel, Kumari, & Patel, 2012).
Chemical Structure and Pharmacological Evaluation
- Research on the chemical structure and its relation to pharmacological properties is ongoing. Mahesh et al. (2011) synthesized quinoxalin-2-carboxamides and evaluated them as serotonin type-3 (5-HT3) receptor antagonists. The study provides insights into the importance of chemical structure in determining the efficacy of these compounds (Mahesh, Devadoss, Pandey, & Yadav, 2011).
Properties
IUPAC Name |
[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-25-16-6-11-23(13-16)15-4-9-22(10-5-15)19(24)14-2-3-17-18(12-14)21-8-7-20-17/h2-3,7-8,12,15-16H,4-6,9-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLDFPLAWDITYES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(C1)C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2558023.png)


![N-((4-(benzo[d]thiazol-2-yl)-3-hydroxyphenyl)carbamothioyl)-3,5-dimethoxybenzamide](/img/structure/B2558029.png)
![(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol](/img/structure/B2558031.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-ethyl-N-phenylacetamide](/img/no-structure.png)
![N-(cyanomethyl)-2-[(1-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2558034.png)
![1-(4-ethoxyphenyl)-4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2558035.png)
![Methyl 3-(4-bromophenyl)-3-[(2-furylcarbonyl)amino]propanoate](/img/structure/B2558037.png)
![3-[(2,5-Difluorophenyl)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2558039.png)

![dimethyl[(Z)-2-nitro-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethenyl]amine](/img/structure/B2558041.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2558042.png)
